(Z)-3-(5-((1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid
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Overview
Description
(Z)-3-(5-((1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a quinoline moiety and a thiazolidinone ring, contributes to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(5-((1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid typically involves a multi-step process:
Formation of the Quinoline Moiety: The synthesis begins with the preparation of the 1-ethyl-1,2,3,4-tetrahydroquinoline intermediate. This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.
Thiazolidinone Ring Formation: The next step involves the formation of the thiazolidinone ring. This is typically achieved by reacting a thioamide with a haloketone under basic conditions.
Condensation Reaction: The final step is the condensation of the quinoline intermediate with the thiazolidinone derivative. This reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the (Z)-isomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the quinoline moiety, converting it to its dihydro or tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon of the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro or tetrahydro derivatives of the quinoline moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a valuable tool for understanding cellular processes and developing new therapeutic agents.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its anti-inflammatory and anticancer properties make it a promising candidate for drug development. Clinical trials and preclinical studies are ongoing to evaluate its efficacy and safety.
Industry
In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical reactions. Its unique properties make it suitable for applications in the pharmaceutical and chemical industries.
Mechanism of Action
The mechanism of action of (Z)-3-(5-((1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting the replication process and leading to cell death. The thiazolidinone ring can inhibit enzymes involved in inflammation and cancer progression, such as cyclooxygenase and matrix metalloproteinases. These interactions result in the compound’s antimicrobial, anti-inflammatory, and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone ring and are known for their antidiabetic properties.
Quinolines: Compounds with a quinoline moiety, such as chloroquine, are known for their antimalarial activity.
Thioamides: These compounds contain a thioamide group and are used in the treatment of hyperthyroidism.
Uniqueness
The uniqueness of (Z)-3-(5-((1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid lies in its combination of a quinoline moiety and a thiazolidinone ring
Properties
IUPAC Name |
3-[(5Z)-5-[(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S2/c1-2-19-8-3-4-13-10-12(5-6-14(13)19)11-15-17(23)20(18(24)25-15)9-7-16(21)22/h5-6,10-11H,2-4,7-9H2,1H3,(H,21,22)/b15-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTDUEQZFLDNHY-PTNGSMBKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)C=C3C(=O)N(C(=S)S3)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCCC2=C1C=CC(=C2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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